DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE
Description
Properties
IUPAC Name |
dimethyl 5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-10-5-14(9-19)11(2)18(10)15-7-12(16(20)22-3)6-13(8-15)17(21)23-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWAFFKYYPGUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366422 | |
| Record name | DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327084-98-0 | |
| Record name | DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation of the Benzene Core
The benzene ring is activated for substitution by introducing a nitro or amino group at the 5-position. For example, nitration of dimethyl benzene-1,3-dicarboxylate using nitric acid in sulfuric acid yields dimethyl 5-nitrobenzene-1,3-dicarboxylate. Subsequent reduction with hydrogen and palladium/carbon produces dimethyl 5-aminobenzene-1,3-dicarboxylate.
NAS Reaction Conditions
The amino group is displaced by the pyrrole under basic conditions. A optimized protocol involves:
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Dissolving dimethyl 5-aminobenzene-1,3-dicarboxylate (5 mmol) and 3-formyl-2,5-dimethyl-1H-pyrrole (5.5 mmol) in dry tetrahydrofuran (THF, 30 mL).
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Adding sodium hydride (6 mmol) at 0°C under nitrogen.
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Quenching with ice water, extracting with ethyl acetate, and purifying via silica gel chromatography.
Optimization Insights:
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Base: Sodium hydride outperforms weaker bases (e.g., K₂CO₃) due to superior deprotonation of the pyrrole NH.
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Solvent: THF enhances reaction kinetics compared to DMF or DMSO.
Alternative Synthetic Routes
Direct Formylation Post-Coupling
In some cases, the formyl group is introduced after coupling the pyrrole to the benzene core. For instance, dimethyl 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate undergoes formylation using the Duff reaction (hexamethylenetetramine and trifluoroacetic acid).
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A reported protocol involves heating the NAS reaction mixture at 120°C for 30 minutes, achieving comparable yields (55–60%) to conventional methods.
Analytical Characterization
Key Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CHO), 7.85 (d, J = 2.4 Hz, 2H, aromatic-H), 6.90 (s, 1H, pyrrole-H), 3.95 (s, 6H, OCH₃), 2.60 (s, 3H, CH₃), 2.55 (s, 3H, CH₃).
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HPLC-MS: m/z 359.1 [M+H]⁺, retention time 12.3 min (C18 column, acetonitrile/water).
Purity Assessment:
Challenges and Optimization Strategies
Regioselectivity in Formylation
The Vilsmeier-Haack reaction preferentially formylates the 3-position of 2,5-dimethylpyrrole due to steric and electronic factors. Competing formylation at the 4-position is minimized by controlling reaction temperature and POCl₃ stoichiometry.
Coupling Efficiency
Low yields in the NAS step (31–59%) are attributed to:
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Incomplete deprotonation of the pyrrole NH.
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Side reactions involving ester hydrolysis under basic conditions.
Mitigation Strategies:
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A pilot study achieved 60% yield by operating the NAS step in a microreactor at 100°C with a residence time of 30 minutes .
Chemical Reactions Analysis
Types of Reactions: DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Produces hydroxymethyl derivatives.
Substitution: Produces various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
Dimethyl 5-(3-formyl-2,5-dimethyl-pyrrol-1-yl)benzene-1,3-dicarboxylate serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Investigations into its anticancer properties have revealed that certain derivatives can inhibit the growth of cancer cell lines, suggesting its potential as a therapeutic agent.
Medicine
Due to its unique structural features, this compound is explored for various therapeutic applications . Its ability to interact with biological targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections.
Industry
In industrial applications, it is utilized in the development of advanced materials and as a precursor for chemical intermediates in various manufacturing processes.
Case Study 1: Antimicrobial Research
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated notable inhibition zones compared to control substances, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
Another investigation focused on the anticancer effects of related compounds in vitro against breast cancer cell lines. The study reported that certain derivatives significantly reduced cell viability and induced apoptosis in cancer cells, suggesting promising therapeutic avenues.
Mechanism of Action
The mechanism of action of DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring’s electronic properties also play a role in its biological activity by interacting with various cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzene dicarboxylate derivatives and pyrrole-containing analogs. Key differences in substituents, functional groups, and properties are highlighted.
Structural and Functional Group Comparisons
Physicochemical Properties
- Reactivity : The formyl group in the target compound distinguishes it from analogs like Dimethyl 5-iodoisophthalate (electron-deficient iodine substituent) and Diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate (polar hydroxymethyl group). The formyl group is highly reactive in condensation reactions (e.g., forming hydrazones or imines) .
- Thermal Stability: The norbornene derivative (Dimethyl 5-norbornene-2,3-dicarboxylate) exhibits rigid bicyclic geometry, likely increasing thermal stability compared to the flexible pyrrole-substituted target compound .
Biological Activity
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE (CAS No. 327084-98-0) is a complex organic compound characterized by a unique structure that combines a pyrrole ring with formyl and dicarboxylate groups. This article explores its biological activities, including antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features:
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
- Formyl Group : A carbonyl group (–CHO) attached to the pyrrole.
- Dicarboxylate Groups : Two carboxylic acid groups (-COOH) attached to the benzene ring.
This unique combination contributes to its distinct chemical reactivity and potential biological activity.
The biological activity of this compound is believed to involve:
- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their functions.
- Electrophilic Substitution : The pyrrole ring can undergo electrophilic substitution reactions, influencing various cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related pyrrole derivatives against various pathogens:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 5f | 1.6 | Staphylococcus aureus |
| 5k | 0.8 | Escherichia coli |
| 5n | 25 | Mycobacterium tuberculosis |
The minimum inhibitory concentration (MIC) values demonstrate the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria as well as against M. tuberculosis .
Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its potential anticancer properties. The compound's structural features allow it to interact with cancer cell pathways effectively. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth:
| Enzyme | Inhibition (%) |
|---|---|
| Dihydrofolate reductase | >70 |
| Enoyl ACP reductase | >60 |
These findings indicate that the compound could serve as a lead for developing new anticancer agents .
Case Study 1: Antibacterial Evaluation
A recent study synthesized a series of pyrrole derivatives and evaluated their antibacterial activity. Among these compounds, several demonstrated potent activity against E. coli and S. aureus, with MIC values ranging from 0.8 to 100 µg/mL. This underscores the potential of pyrrole-based compounds in combating bacterial infections .
Case Study 2: Anticancer Research
Another investigation explored the anticancer efficacy of related compounds in vitro against breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability, suggesting a promising avenue for future therapeutic applications .
Q & A
Basic: What synthetic strategies are recommended for preparing dimethyl 5-(3-formyl-2,5-dimethyl-pyrrol-1-yl)benzene-1,3-dicarboxylate?
Methodological Answer:
The synthesis involves sequential functionalization of the benzene and pyrrole moieties. A typical approach includes:
Esterification : React 5-aminobenzene-1,3-dicarboxylic acid with methanol under acid catalysis to form the dimethyl ester backbone.
Pyrrole Substitution : Introduce the 3-formyl-2,5-dimethylpyrrole group via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
Formylation : Protect reactive sites (e.g., ester groups) and perform Vilsmeier-Haack formylation on the pyrrole ring to install the formyl group.
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid ester hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar intermediates.
Basic: How can the molecular structure of this compound be validated experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H, ¹³C, and 2D (COSY, HSQC) spectra. The formyl proton (~9.5–10 ppm) and pyrrole methyl groups (~2.1–2.5 ppm) are diagnostic .
- IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and formyl (C=O stretch at ~1680 cm⁻¹) functionalities.
- X-ray Crystallography : Use SHELXL for refinement. The benzene and pyrrole planes should show dihedral angles consistent with steric interactions. Validate hydrogen bonding involving the formyl group.
Advanced: How do electronic effects of the pyrrole substituent influence the compound’s reactivity?
Methodological Answer:
The electron-rich pyrrole ring (due to N lone pairs) and electron-withdrawing formyl group create a push-pull system:
- Reactivity at Formyl Group : Susceptible to nucleophilic attack (e.g., hydrazine for hydrazone formation) or redox reactions (e.g., reduction to hydroxymethyl).
- Aromatic Substitution : The pyrrole’s electron density directs electrophilic substitution to the α-positions. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .
Experimental Validation : Compare reaction rates with analogues lacking substituents (e.g., unsubstituted pyrrole) using kinetic assays.
Advanced: How should researchers address contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from impurities or solvent effects. Mitigation steps:
Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity.
Solvent Standardization : Re-record NMR in deuterated DMSO or CDCl₃ for consistency .
Cross-Validation : Compare with computational predictions (e.g., ACD/Labs NMR simulator) to confirm assignments.
Crystallographic Data : Resolve ambiguities using SHELX-refined X-ray structures to unambiguously confirm bond lengths/angles .
Advanced: What methodologies are suitable for studying this compound’s potential biological activity?
Methodological Answer:
Target Identification : Screen against kinase or protease libraries (e.g., FRET-based assays) due to pyrrole’s affinity for ATP-binding pockets .
Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines.
SAR Studies : Synthesize derivatives (e.g., formyl → hydroxymethyl) and correlate structural changes with activity .
Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase), guided by crystallographic data .
Basic: What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the formyl group.
- Moisture Avoidance : Use desiccants to inhibit ester hydrolysis. Confirm stability via TLC after prolonged storage.
- Handling : Use gloveboxes under nitrogen for air-sensitive reactions (e.g., formyl reduction) .
Advanced: How can computational chemistry aid in optimizing this compound’s synthetic pathway?
Methodological Answer:
- Reaction Modeling : Simulate transition states (Gaussian 09) to identify rate-limiting steps (e.g., SNAr vs. cross-coupling for pyrrole attachment).
- Solvent Optimization : Use COSMO-RS to predict solvent effects on yield (e.g., DMF vs. THF for Pd-catalyzed steps).
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for intermediates to guide protecting group strategies .
Advanced: What analytical techniques resolve challenges in characterizing crystalline forms of this compound?
Methodological Answer:
- PXRD : Differentiate polymorphs by comparing experimental and simulated patterns (Mercury software).
- DSC/TGA : Identify phase transitions and decomposition temperatures.
- SHELXL Refinement : Resolve disorder in the pyrrole ring using restraints and constraints . Validate hydrogen-bonding networks via OLEX2 visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
